![molecular formula C17H22N2O B5747453 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine](/img/structure/B5747453.png)
1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine, also known as MNMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of piperazine derivatives and has been studied for its role in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine is not fully understood, but it is believed to act through multiple pathways. In cancer research, 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In inflammation research, 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway and activating the Nrf2 pathway. In neurological disorder research, 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the JNK pathway.
Biochemical and Physiological Effects:
1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis and cell cycle arrest, and reduce tumor size and volume. In inflammation research, 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of inflammatory pathways, and improve tissue damage and repair. In neurological disorder research, 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has been shown to reduce oxidative stress and inflammation, improve neuronal survival and function, and enhance cognitive and behavioral outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has several advantages for lab experiments, including its high purity, stability, and reproducibility. It can be synthesized in large quantities and can be easily modified to improve its pharmacological properties. However, 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine also has some limitations, including its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and pathways.
Orientations Futures
1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has significant potential for future research in various diseases, including cancer, inflammation, and neurological disorders. Some of the future directions for 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine research include the identification of its molecular targets and pathways, the optimization of its pharmacological properties, the evaluation of its toxicity and safety profile, and the development of novel formulations and delivery systems. 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine also has potential for combination therapy with other drugs or therapies, which could enhance its efficacy and reduce its side effects. Overall, 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine represents a promising compound for scientific research and has the potential to make a significant impact in various fields of medicine and biology.
Méthodes De Synthèse
1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine can be synthesized through a multi-step process that involves the reaction of 4-methoxy-1-naphthaldehyde with 4-methylpiperazine in the presence of a reducing agent. The resulting product is then purified through various techniques, including column chromatography and recrystallization. The purity and yield of the final product can be determined through various analytical methods, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated the anti-inflammatory effects of 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine by reducing the production of pro-inflammatory cytokines and inhibiting the activation of inflammatory pathways. In neurological disorder research, 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has been studied for its neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-18-9-11-19(12-10-18)13-14-7-8-17(20-2)16-6-4-3-5-15(14)16/h3-8H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGRMOIVCZDVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

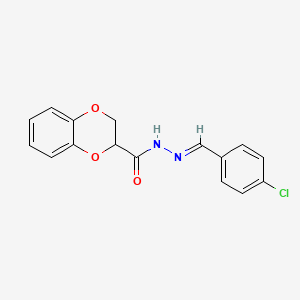
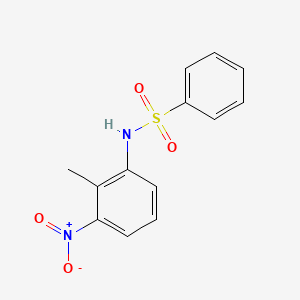
![N'-[(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide](/img/structure/B5747392.png)
![7-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B5747396.png)
![5-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5747401.png)
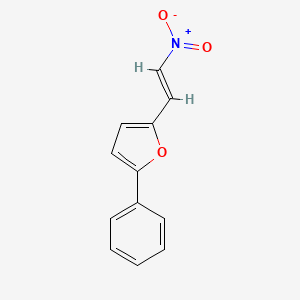
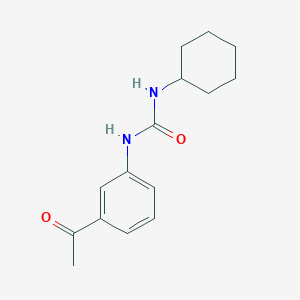
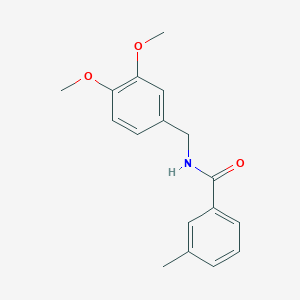
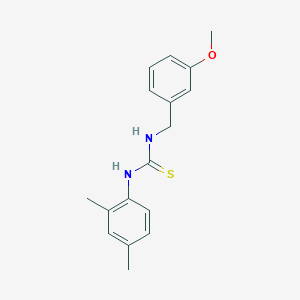
![5-methyl-2-phenyl-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5747454.png)
![4-[(trichloroacetyl)amino]benzamide](/img/structure/B5747460.png)
![4,5-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5747468.png)

![{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]thio}acetic acid](/img/structure/B5747486.png)